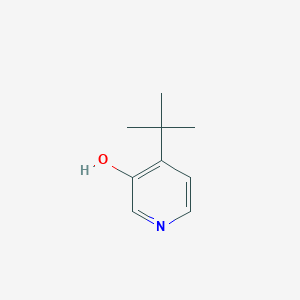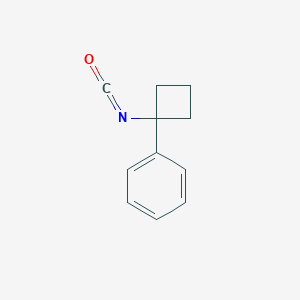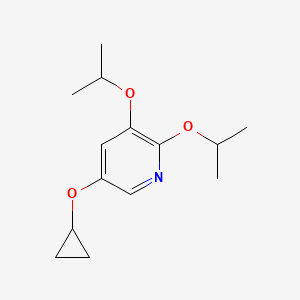
2,3-Difluoro-4-amino-phenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-amino-phenylacetaldehyde is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-amino-phenylacetaldehyde typically involves the introduction of fluorine atoms into a phenylacetaldehyde precursor. One common method is the electrophilic fluorination of 4-amino-phenylacetaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-amino-phenylacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,3-Difluoro-4-amino-benzoic acid.
Reduction: 2,3-Difluoro-4-amino-phenylethanol.
Substitution: Products depend on the nucleophile used, such as 2,3-Difluoro-4-hydroxy-phenylacetaldehyde when using hydroxide ions.
Applications De Recherche Scientifique
2,3-Difluoro-4-amino-phenylacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-amino-phenylacetaldehyde involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions, making the compound versatile in its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-4-hydroxy-phenylacetaldehyde
- 2,3-Difluoro-4-methyl-phenylacetaldehyde
- 2,3-Difluoro-4-nitro-phenylacetaldehyde
Uniqueness
2,3-Difluoro-4-amino-phenylacetaldehyde is unique due to the presence of both fluorine atoms and an amino group, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7F2NO |
|---|---|
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
2-(4-amino-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2,4H,3,11H2 |
Clé InChI |
UERLTWWFSJMJCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CC=O)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)






